(2Z)-2-(benzenesulfonyl)-3-(methylsulfanyl)-3-(piperidin-1-yl)prop-2-enenitrile
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Overview
Description
(2Z)-2-(Benzenesulfonyl)-3-(methylsulfanyl)-3-(piperidin-1-yl)prop-2-enenitrile is an organic compound characterized by its complex structure, which includes a benzenesulfonyl group, a methylsulfanyl group, and a piperidinyl group attached to a prop-2-enenitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(benzenesulfonyl)-3-(methylsulfanyl)-3-(piperidin-1-yl)prop-2-enenitrile typically involves multi-step organic reactions One common method starts with the preparation of the benzenesulfonyl chloride, which is then reacted with a suitable piperidine derivative under basic conditions to form the sulfonamide intermediate This intermediate is further reacted with a methylsulfanyl group donor, such as methylthiol, in the presence of a base to introduce the methylsulfanyl group
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(Benzenesulfonyl)-3-(methylsulfanyl)-3-(piperidin-1-yl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The benzenesulfonyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the sulfonyl group under appropriate conditions.
Common Reagents and Conditions
Oxidation: H2O2
Properties
IUPAC Name |
(Z)-2-(benzenesulfonyl)-3-methylsulfanyl-3-piperidin-1-ylprop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S2/c1-20-15(17-10-6-3-7-11-17)14(12-16)21(18,19)13-8-4-2-5-9-13/h2,4-5,8-9H,3,6-7,10-11H2,1H3/b15-14- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFNGUXVGXNUUKL-PFONDFGASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=C(C#N)S(=O)(=O)C1=CC=CC=C1)N2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS/C(=C(/C#N)\S(=O)(=O)C1=CC=CC=C1)/N2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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